molecular formula C19H14ClN5OS3 B2540130 N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 671200-25-2

N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2540130
CAS No.: 671200-25-2
M. Wt: 459.99
InChI Key: CZXRZXKCUOAUOQ-UHFFFAOYSA-N
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Description

This compound is a thioacetamide derivative featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at position 5 and a sulfur-linked cyclopenta[4,5]thieno[2,3-d]pyrimidine moiety. The thioacetamide bridge (-S-CH2-C(O)-NH-) serves as a flexible linker, enabling conformational adaptability for target binding.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5OS3/c20-11-6-4-10(5-7-11)16-24-19(25-29-16)23-14(26)8-27-17-15-12-2-1-3-13(12)28-18(15)22-9-21-17/h4-7,9H,1-3,8H2,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXRZXKCUOAUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, along with relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C12H9ClN6OS2, with a molecular weight of approximately 352.82 g/mol. The structure includes a thiadiazole ring and a thieno-pyrimidine moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • In Vitro Cytotoxicity : In a study evaluating the cytotoxic effects on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines using the MTT assay, some derivatives exhibited IC50 values as low as 2.32 µg/mL, indicating strong antiproliferative activity .
  • Mechanism of Action : The mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

  • Antifungal Activity : Compounds with similar structures have demonstrated significant antifungal activity against pathogens like Candida albicans and Botrytis cinerea, suggesting that this compound may exhibit similar effects .
  • Antibacterial Activity : Studies have indicated that derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis showed that modifications in substituents significantly influence antibacterial efficacy .

Case Study 1: Anticancer Efficacy

A series of thiadiazole derivatives were synthesized and tested for their anticancer activity. The most potent compound exhibited an IC50 value of 3.21 µg/mL against MCF-7 cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Antimicrobial Screening

In another investigation focusing on antimicrobial properties, several thiadiazole-based compounds were evaluated against various bacterial strains. Results indicated that specific substitutions led to enhanced activity against Staphylococcus aureus and Escherichia coli, reinforcing the potential of these compounds in therapeutic applications .

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50 Value (µg/mL)Reference
AnticancerMCF-72.32
AntifungalCandida albicansNot specified
AntibacterialStaphylococcus aureusNot specified

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action : The thiadiazole ring is known to interact with bacterial cell membranes and inhibit essential metabolic pathways. Studies have shown effectiveness against Gram-positive and Gram-negative bacteria as well as certain fungi .
Compound Target Microorganism Activity
Compound AE. coliInhibitory
Compound BS. aureusInhibitory
Compound CC. albicansModerate

Anticancer Activity

The compound has shown promise in anticancer research:

  • Cell Lines Tested : Studies have demonstrated activity against various cancer cell lines including breast cancer (MCF7) and lung cancer (A549).
  • Mechanism : The compound is believed to induce apoptosis through the activation of caspase pathways and inhibition of cell proliferation .
Cell Line IC50 (µM) Mechanism
MCF715Apoptosis induction
A54920Cell cycle arrest

Anti-inflammatory Activity

In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor:

  • Significance : This inhibition could lead to reduced production of leukotrienes, which are mediators in inflammatory responses .

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of related compounds:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a series of thiadiazole derivatives against multiple pathogens using the disk diffusion method. Results showed that compounds with similar structures exhibited varying degrees of effectiveness against both bacterial and fungal strains .
  • Anticancer Mechanism Exploration : Research involving molecular docking simulations provided insights into the binding affinity of the compound with specific cancer targets. The results indicated potential for further optimization in drug design .
  • Inflammation Pathway Analysis : Another study utilized molecular modeling to predict interactions between the compound and inflammatory mediators, supporting its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their variations:

Compound Name / Identifier Structural Differences vs. Target Compound Notable Properties / Applications
N-(4-chlorophenyl)-2-(4-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)acetamide Replaces thiadiazole with piperazine; retains cyclopenta-thieno-pyrimidine and 4-chlorophenyl groups. Enhanced solubility due to piperazine; anti-proliferative activity against pancreatic cancer .
2-[(2-Methyl-cyclopenta-thieno-pyrimidin-4-yl)sulfanyl]-N-(5-methylisoxazol-3-yl)acetamide Methyl substitution on pyrimidine; isoxazole replaces thiadiazole. Likely altered electronic properties; methyl groups may improve metabolic stability .
Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-tetrahydro-cyclopenta-thieno-pyrimidin-2-yl)thio)acetamido)acetate Oxo group on pyrimidine; ethyl ester replaces thiadiazole. Ester group may enhance membrane permeability; structural data suggest varied NMR profiles .
2-{[4-ethyl-5-(thiophen-2-yl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide Triazole and thiophene replace thiadiazole and pyrimidine; fluorophenyl substituent. Fluorine substitution increases lipophilicity; triazole may confer antimicrobial potential .

Spectroscopic and Electronic Properties

  • NMR Profiling: highlights that substituents in specific regions (e.g., positions 29–36 in cyclopenta-thieno-pyrimidine derivatives) induce distinct chemical shifts. For example, oxo or methyl groups on the pyrimidine ring significantly alter the electronic environment, detectable via δH changes in regions A (39–44 ppm) and B (29–36 ppm) .

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and what reagents are critical for its formation?

The compound can be synthesized via nucleophilic substitution reactions. For example, coupling 4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine with 2-chloro-N-(4-chlorophenyl)acetamide in the presence of NaHCO₃ and NaI as catalysts. These reagents facilitate deprotonation and enhance reactivity by stabilizing intermediates . Characterization via NMR and mass spectrometry is essential to confirm purity and structure.

Q. How can X-ray crystallography be utilized to resolve the compound’s crystal structure, and what software tools are recommended?

Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) is standard. Challenges include resolving twinned data or low-resolution diffraction patterns. SHELX’s robustness in handling small-molecule refinement makes it ideal. For macromolecular applications, SHELXPRO interfaces with other crystallography pipelines .

Q. What spectroscopic techniques are most effective for confirming the compound’s functional groups and regiochemistry?

  • ¹H/¹³C NMR : Identify aromatic protons (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and thioacetamide signals (δ ~3.8 ppm for SCH₂).
  • FT-IR : Confirm thioamide C=S stretches (~650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).
  • HRMS : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods like Multiwfn aid in understanding the compound’s electronic properties and reactivity?

Multiwfn calculates electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites, electron localization function (ELF) for bonding analysis, and Fukui indices for reactivity prediction. For example, the thiadiazole ring’s sulfur atoms may exhibit high electrophilicity, guiding derivatization strategies . Dock the compound into target proteins (e.g., kinases) using molecular dynamics to rationalize bioactivity data .

Q. How should researchers optimize synthetic yield and purity using Design of Experiments (DoE)?

  • Variables : Test temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:1.2 molar ratios).
  • Response Surface Methodology (RSM) : Model interactions between variables to identify optimal conditions. For instance, higher yields may occur in DMF at 60°C with 1.1 equivalents of the thienopyrimidine precursor .
  • Scale-up : Transition from batch to flow chemistry for improved heat/mass transfer, reducing side reactions .

Q. How can contradictory bioactivity data (e.g., in vitro vs. computational predictions) be resolved?

  • Orthogonal Assays : Validate IC₅₀ values using enzyme inhibition (e.g., kinase assays) and cell viability (e.g., MTT assays).
  • Solubility Checks : Use dynamic light scattering (DLS) to detect aggregation, which may artificially suppress activity.
  • Molecular Dynamics (MD) : Simulate binding modes to assess whether conformational flexibility affects experimental outcomes. For example, compound C34 (structurally analogous) showed discrepancies between predicted and observed activity due to solvent accessibility in the binding pocket .

Q. What strategies enhance pharmacokinetic properties without compromising bioactivity?

  • Prodrug Design : Introduce ester or phosphate groups at the acetamide moiety to improve solubility.
  • SAR Studies : Modify the 4-chlorophenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance metabolic stability. Evidence from thiazole derivatives suggests that bulkier groups reduce CYP450-mediated oxidation .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

  • Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates.
  • CRISPR-Cas9 Knockouts : Confirm activity loss in cells lacking putative targets (e.g., kinases or receptors).
  • Transcriptomics : Profile gene expression changes post-treatment to identify downstream pathways .

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